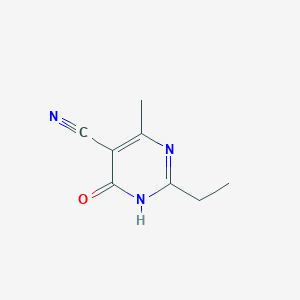

2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Vue d'ensemble

Description

“2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 950032-36-7 . It has a molecular weight of 163.18 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H9N3O/c1-3-7-10-5(2)6(4-9)8(12)11-7/h3,10H,1-2H3,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 163.18 .

Applications De Recherche Scientifique

Antibacterial Agent

The compound has been studied for its potential as an antibacterial agent. Docking experiments suggest that it shows promising activity against bacteria like Staphylococcus aureus , which is more efficient than against Bacillus subtilis . This indicates its potential use in developing new antibacterial drugs.

Nonlinear Optical Material

The optical characteristics of this compound have been explored using Density Functional Theory (DFT) simulations. It exhibits a change in hyperpolarizability, which is a key property for materials used in nonlinear optics . This could lead to applications in optical switching or modulation devices.

Antiepileptic Activity

Dihydropyrimidine derivatives, due to their structural similarity to phenobarbital, have shown promise in antiepileptic action. This compound, with its pyrimidine base, could be a candidate for further research in this field .

Anti-inflammatory and Antitumor Properties

The compound is part of a class of molecules that have identified anti-inflammatory and antitumor actions. These properties make it a potential candidate for drug development in treating various inflammatory and cancer-related conditions .

Cardiotonic Activity

Some dihydropyrimidine derivatives have been recognized for their cardiotonic actions. This suggests that 2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile could be explored for its potential benefits in heart-related ailments .

Antihypertensive Effects

The compound may also possess antihypertensive effects, which could be beneficial in managing high blood pressure. This application could be significant given the widespread prevalence of hypertension .

Antifungal Applications

Given the broad therapeutic applications of dihydropyrimidine derivatives, including antifungal properties, this compound could be investigated for its efficacy against fungal infections .

Supramolecular Chemistry

The compound’s structure allows it to be used in supramolecular assemblies and sensors. This application could be particularly useful in the development of new diagnostic tools or chemical sensors .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

2-ethyl-4-methyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-3-7-10-5(2)6(4-9)8(12)11-7/h3H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMVTPFQHXEIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=O)N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1486965.png)

![N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B1486975.png)

![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B1486980.png)

![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1486981.png)